Peptide 78
Description
Properties
CAS No. |
132116-62-2 |
|---|---|
Molecular Formula |
C62H107N23O21S |
Molecular Weight |
1542.7 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C62H107N23O21S/c1-29(2)47(57(102)74-30(3)48(93)81-38(60(105)106)25-43(65)89)83-53(98)36(26-45(91)92)80-55(100)41-16-11-22-85(41)59(104)37(24-42(64)88)75-44(90)27-73-49(94)39(28-86)82-51(96)33(14-9-20-72-62(69)70)77-54(99)40-15-10-21-84(40)58(103)35(12-6-7-18-63)79-50(95)32(13-8-19-71-61(67)68)76-52(97)34(17-23-107-5)78-56(101)46(66)31(4)87/h29-41,46-47,86-87H,6-28,63,66H2,1-5H3,(H2,64,88)(H2,65,89)(H,73,94)(H,74,102)(H,75,90)(H,76,97)(H,77,99)(H,78,101)(H,79,95)(H,80,100)(H,81,93)(H,82,96)(H,83,98)(H,91,92)(H,105,106)(H4,67,68,71)(H4,69,70,72)/t30-,31+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,46-,47-/m0/s1 |
InChI Key |
BNIFSVVAHBLNTN-XKKUQSFHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)N |
Appearance |
Solid powder |
Other CAS No. |
132116-62-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
TMRKPRSGNPDVAN |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
peptide 78 Thr-Met-Arg-Lys-Pro-Arg-Ser-Gly-Asn-Pro-Asp-Val-Ala-Asn threonyl-methionyl-argininyl-lysyl-prolyl-arginyl-seryl-glycyl-asparaginyl-prolyl-aspartyl-valyl-alanyl-asparagine |
Origin of Product |
United States |
Advanced Methodologies in Peptide 78 Synthesis and Production
Chemical Synthesis Approaches for Peptide 78 and Analogs
Chemical synthesis of peptides primarily employs two major strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPS), also known as Liquid-Phase Peptide Synthesis (LPPS). The choice of method for synthesizing this compound or its analogs depends on factors such as peptide length, desired purity, required scale, and complexity.
Innovations in Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Robert Bruce Merrifield, remains a cornerstone of peptide chemistry, particularly for producing peptides up to approximately 50 amino acids in length. frontiersin.orgthermofisher.com In SPPS, the peptide chain is assembled sequentially on a solid support, typically a resin bead. thermofisher.comabyntek.com This immobilization simplifies purification, as excess reagents and by-products can be washed away after each coupling step. abyntek.comjpt.com
Recent innovations in SPPS focus on enhancing efficiency, reducing synthesis time, improving purity for challenging sequences, and increasing throughput. Key advancements include:
Automation and Digitalization: Implementation of advanced automation and digitalization has significantly increased SPPS capacity, providing more flexible, reliable, and scalable manufacturing processes with consistently high quality. bachem.com Automated systems improve reproducibility and minimize human error. marketsandmarkets.com Full digitalization allows for paperless documentation, improved data integrity, and data analytics. bachem.com
Microwave-Assisted SPPS (MAPS): Microwave irradiation accelerates peptide bond formation, substantially reducing the time required for coupling steps. americanpeptidesociety.orgmdpi.com This technique is particularly beneficial for synthesizing difficult sequences prone to aggregation or racemization under traditional conditions, leading to faster syntheses with higher purity and fewer side reactions. americanpeptidesociety.org
Flow Chemistry SPPS: Continuous flow systems allow for precise control over reaction conditions in a microreactor environment, improving yield and scalability. americanpeptidesociety.orgacs.org Flow SPPS enables real-time monitoring and optimization of reaction conditions. americanpeptidesociety.org
Novel Solid Supports and Linkers: Development of new resins and linkers facilitates the synthesis of complex peptides, including those with modifications or difficult sequences.
Orthogonal Synthesis Strategies: Innovations allowing the synthesis of multiple peptide fragments on a single bead, contrasting with the traditional one fragment per bead approach, can reduce waste and speed up manufacturing, potentially increasing the productivity of peptide analogues. oxfordglobal.com
Integrated Synthesis and Analysis: Combining synthesis with online monitoring and in-situ analysis techniques improves efficiency and accuracy. jpt.com
Despite its advantages, SPPS can face challenges with longer or complex sequences, potentially leading to decreased yields and increased difficulty in purification. bachem.comcsbio.com The requirements for specialized equipment and excess reagents can also contribute to higher production costs compared to LPPS, particularly at very large scales. cambrex.com
Advancements in Solution-Phase Peptide Synthesis (SPS/LPPS)
Solution-Phase Peptide Synthesis (SPS) or Liquid-Phase Peptide Synthesis (LPPS) involves the stepwise condensation of protected amino acids in solution. thermofisher.comabyntek.com Historically, LPPS was the classical method for peptide synthesis and is still commonly used, especially for large-scale production and the synthesis of shorter, less complex peptides. thermofisher.comabyntek.comcambrex.com
Advancements in LPPS have focused on improving efficiency, reducing purification challenges, and making it more suitable for larger peptides or fragments used in convergent approaches. Key developments include:
Convergent Synthesis: This strategy involves synthesizing smaller peptide fragments using either SPPS or LPPS and then coupling these fragments in solution. cambrex.com This can be more cost-effective for large-scale manufacture by eliminating the need for specialized SPPS equipment and excess raw materials for the final coupling steps. cambrex.com
Improved Coupling Reagents and Strategies: Development of highly efficient coupling reagents and optimized reaction conditions minimizes side reactions and improves yields in solution.
Minimal Protecting Group Strategies: Research explores methods using minimal protecting groups to simplify the synthesis and purification process. researchgate.net
Removable Solubilizing Tags: Utilizing solubilizing tags at the C-terminus can facilitate solution-phase synthesis and subsequent purification steps. nih.gov
Microwave-Assisted SPS: While less explored than in SPPS, microwave irradiation is being investigated to accelerate reaction rates and improve efficiency in solution-phase synthesis. mdpi.com
Flow Chemistry SPS: Microflow technology is being applied to solution-phase synthesis for improved control, efficiency, and scalability, allowing for high-throughput data acquisition for reaction optimization. acs.orgresearchgate.net
LPPS offers advantages in cost-effectiveness for large-scale production and allows for standard analytical chemistry techniques for in-process controls that are not always feasible in SPPS. cambrex.com However, it typically requires more rigorous purification steps after each coupling compared to SPPS, which can be time-consuming and complex, especially for longer chains. abyntek.comresearchgate.net
Chemo-Enzymatic and Ligation Technologies for this compound Assembly
Combining chemical synthesis with enzymatic methods and employing ligation technologies offers powerful strategies for assembling complex or long peptide sequences, including potentially for this compound. These approaches leverage the strengths of both chemical and biological methods.
Chemo-Enzymatic Peptide Synthesis (CEPS): This approach utilizes enzymes, typically proteases or ligases, to catalyze the formation of peptide bonds. nih.govresearchgate.net CEPS often occurs under mild conditions, can be highly stereoselective, and may not require extensive protecting groups, aligning with green chemistry principles. nih.govmdpi.com Recent advances include the use of a variety of enzymes produced using recombinant techniques, optimization of reaction conditions (e.g., in frozen aqueous media or ionic liquids), and the development of enzyme variants engineered for ligation activity rather than cleavage. frontiersin.orgnih.govresearchgate.netmdpi.com CEPS is being explored for the production of larger peptides and small proteins. bachem.com While challenges remain in synthesizing long natural polypeptides, CEPS offers a flexible and specific method. nih.gov
Chemical Ligation Technologies: These methods involve joining unprotected or partially protected peptide fragments through a chemoselective reaction. Native Chemical Ligation (NCL) is a prominent example, allowing the formation of a native peptide bond between a peptide with a C-terminal thioester and another with an N-terminal cysteine residue under mild aqueous conditions. biomedgrid.comacs.orgnih.gov NCL and its variants have significantly improved the efficiency and scalability of protein production and provide access to longer peptides and proteins without size limitations. frontiersin.orgbiomedgrid.com Advancements include second-generation NCL strategies, auxiliary-assisted ligation methods, and multi-ligation strategies to broaden applicability and synthesize complex structures. biomedgrid.com Ligation technologies are also crucial for synthesizing cyclic peptides. acs.org
Enzyme-Mediated Ligation: Specific enzymes, known as peptide ligases, can catalyze the formation of peptide bonds between unprotected peptide fragments. frontiersin.orgrhhz.net Recent developments in genetic mining, protein engineering, and recombinant DNA technologies have accelerated the discovery and optimization of peptide ligases. rhhz.net Enzyme-mediated ligation can achieve high ligation yields rapidly and is useful for applications like protein synthesis, labeling, and site-specific modifications, including backbone cyclization. frontiersin.orgrhhz.net
These combined approaches offer versatile tools for overcoming limitations inherent in purely chemical synthesis, enabling the construction of complex peptide architectures.
Strategies for Scalable Production of this compound
Scaling up the production of peptides like this compound from research scale to commercial quantities requires careful consideration of synthesis strategy, process optimization, and infrastructure. The goal is to achieve cost-effective manufacturing while maintaining high purity and yield. bachem.comcambrex.com
Key strategies for scalable production include:
Method Selection Based on Scale and Complexity: Choosing the most appropriate synthesis method (SPPS, LPPS, or a hybrid approach) is critical. While SPPS is widely used for early-stage development and smaller scales, LPPS or convergent strategies involving LPPS fragments may offer cost advantages for large-scale manufacturing. cambrex.comsterlingpharmasolutions.com Hybrid approaches, using SPPS for initial segments and LPPS for fragment coupling, can combine the strengths of both methods. sterlingpharmasolutions.com
Process Optimization: Rigorous optimization of reaction conditions, including solvent usage, reagent equivalents, temperature, and reaction times, is essential to maximize yield, purity, and minimize waste at larger scales. csbio.comcambrex.com
Automation and Continuous Processing: Implementing automated synthesis systems and exploring continuous flow chemistry can enhance efficiency, reproducibility, and throughput, facilitating larger-scale production. bachem.commarketsandmarkets.comamericanpeptidesociety.orgacs.org
Supply Chain Management: Ensuring a reliable and cost-effective supply of high-quality amino acid derivatives, resins, solvents, and reagents in bulk quantities is crucial for large-scale manufacturing. cambrex.com
Downstream Processing and Purification: Developing efficient and scalable purification methods is paramount to obtaining the desired purity. Techniques like preparative High-Performance Liquid Chromatography (HPLC) and scalable crystallization are vital. cambrex.comsterlingpharmasolutions.com Continuous chromatography methods, such as Multi-Column Countercurrent Solvent Gradient Purification (MCSGP), offer increased capacity, quality, and sustainability for purification at scale. bachem.com Lyophilization is used to stabilize the purified peptide. sterlingpharmasolutions.com
Infrastructure Investment: Expanding production facilities with large-scale reactors, purification equipment, and quality control laboratories is necessary to meet increasing demand. pharmaceutical-networking.com
Strategic Partnerships: Collaborating with Contract Development and Manufacturing Organizations (CDMOs) specializing in peptide synthesis can provide access to expertise, infrastructure, and established scalable processes. marketsandmarkets.comcambrex.com
Addressing Difficult Sequences: For peptides with sequences prone to aggregation or side reactions at scale, specialized techniques and optimized protocols are required to maintain purity and yield. csbio.combiosynth.com
The increasing demand for therapeutic peptides is driving significant investment in expanding peptide production capacity globally, with a focus on implementing advanced technologies and strategies to ensure secure and efficient supply. pharmaceutical-networking.com
| Synthesis Method | Primary Scale Application | Key Advantages | Key Challenges | Recent Innovations |
| Solid-Phase Peptide Synthesis (SPPS) | Research to Large Scale | Simplified purification, Amenable to automation, Synthesis of complex sequences | Difficult for very long peptides, High reagent excess, Costly at very large scale | Automation, Microwave assistance, Flow chemistry, Novel resins, Integrated analysis |
| Solution-Phase Peptide Synthesis (SPS/LPPS) | Large Scale | Cost-effective for large scale, Standard analytical control, Fragment synthesis | Time-consuming purification steps, Challenging for long sequences | Convergent synthesis, Improved reagents, Minimal protection, Flow chemistry, Solubilizing tags |
| Chemo-Enzymatic Synthesis | Specific Sequences | Mild conditions, Stereoselective, Reduced protection, Environmentally friendly | Enzyme availability and specificity, Optimization for long peptides | Engineered enzymes, Optimized reaction media, Combination with chemical steps |
| Chemical Ligation | Long/Complex Peptides | Joins large fragments, Mild conditions, Access to modified peptides | Requires specific amino acids at ligation site (e.g., Cys for NCL) | NCL variants, Auxiliary-assisted ligation, Multi-ligation strategies |
Comprehensive Structural Elucidation and Conformation of Peptide 78
Spectroscopic Techniques for Conformational Analysis of Peptide 78
Spectroscopic methods are powerful tools for probing the conformational state of peptides in various environments, including solution and membrane-mimicking systems. They provide insights into the types and proportions of secondary structures present and can monitor conformational changes induced by environmental factors.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the high-resolution three-dimensional structure of peptides in solution under near-physiological conditions. uzh.chspectralservice.dejove.comnmims.edu Unlike X-ray crystallography, NMR does not require the peptide to be crystallized, which is a significant advantage for many peptides that are difficult to crystallize. uzh.chjove.com
The determination of peptide structure by NMR relies heavily on the Nuclear Overhauser Effect (NOE). uzh.ch NOEs provide information about the spatial proximity of protons, which in turn encodes the three-dimensional arrangement of atoms. uzh.ch The magnitude of the NOE is dependent on the distance between interacting spins and their motional properties. uzh.ch
The process of structure determination by NMR typically involves several steps: sample preparation, measurement of a series of 2D or 3D NMR spectra (such as COSY, TOCSY, and NOESY), sequential assignment of proton frequencies, assignment of cross-peaks in NOESY spectra, integration of cross-peaks to derive distance restraints, determination of scalar couplings for dihedral angle restraints, structure calculation, and energy refinement. uzh.ch For smaller peptides, a set of 2D spectra (COSY, TOCSY, NOESY) is usually sufficient for resonance assignments. uzh.ch
NMR spectroscopy can reliably report the structural integrity of a peptide, including which amino acids are present and how they are connected. spectralservice.de Beyond primary structure, NMR can provide information about how a peptide folds in solution, its secondary structure, and physical characteristics such as molecular rigidity. spectralservice.de It can also give insight into peptide behavior, such as aggregation or interactions with other molecules. spectralservice.de
Circular Dichroism (CD) and Linear Dichroism (LD) Spectroscopy for Secondary Structure
Circular Dichroism (CD) spectroscopy is a widely used method for determining the secondary structure of peptides and proteins. nih.govamericanpeptidesociety.orgcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by the peptide. americanpeptidesociety.orgunits.it CD spectroscopy provides valuable insights into the folding and conformation of peptides, specifically the presence and proportion of α-helices, β-sheets, and random coils. americanpeptidesociety.orgcreative-proteomics.com
Different secondary structures exhibit characteristic CD spectra in the far-UV region (180-260 nm), which arises from the absorption of light by peptide bonds. creative-proteomics.comunits.it For example, α-helices typically show a strong negative peak at 222 nm and a positive peak at 190 nm, while β-sheets often display a positive peak around 195 nm and a negative peak near 217 nm. americanpeptidesociety.org Random coils generally exhibit a less defined spectrum. americanpeptidesociety.org By comparing the CD spectrum of this compound to known reference spectra, the proportions of these structural elements can be estimated. americanpeptidesociety.org
CD spectroscopy is useful for monitoring conformational changes in peptides in response to various environmental conditions, such as changes in pH, temperature, or the presence of binding partners. americanpeptidesociety.org It is also applied in assessing peptide stability and analyzing folding kinetics. americanpeptidesociety.org
Linear Dichroism (LD) spectroscopy is a complementary technique to CD, providing information about the orientation of molecules or structural elements within molecules. portlandpress.comwikipedia.orgwarwick.ac.uk Unlike CD, which is typically performed on randomly oriented molecules in solution, LD requires the molecules to have a preferential orientation. wikipedia.orgwarwick.ac.uk LD measures the difference in absorption of light polarized parallel and perpendicular to an orientation axis. wikipedia.orgwarwick.ac.uk
For peptides, LD can be used to determine the orientation of secondary structures, such as α-helices, with respect to a reference axis, for instance, the membrane normal when studying membrane-associated peptides. portlandpress.comacs.org This is particularly useful for understanding how peptides interact with and insert into lipid bilayers. portlandpress.comwikipedia.org
When used in conjunction, CD and LD can provide a more comprehensive picture of peptide structure and orientation than either technique alone. wikipedia.org CD can indicate if a peptide has changed conformation, while LD can reveal its orientation, for example, when it inserts into a membrane. wikipedia.org
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the vibrational modes of a peptide, which are sensitive to its molecular structure and conformation. mdpi.comacs.orgleibniz-fli.de These techniques are non-invasive and can be used to study peptide structure in various states, including solutions and solid forms. mdpi.com
For proteins and peptides, the most informative spectral regions in IR and Raman spectroscopy are the amide bands, which arise from the vibrations of the peptide backbone. mdpi.comacs.orgleibniz-fli.de The amide I band (typically between 1600 and 1700 cm⁻¹) is particularly sensitive to secondary structure, as it is primarily associated with the C=O stretching vibration of the peptide bond. mdpi.comacs.orgleibniz-fli.desu.se The exact position and shape of the amide I band are influenced by the backbone conformation and hydrogen bonding patterns. mdpi.comleibniz-fli.de
The amide II band (around 1510-1580 cm⁻¹) also provides information on the peptide backbone vibrations, mainly from N-H bending and C-N stretching. mdpi.comleibniz-fli.desu.se While less sensitive to conformational changes than amide I, it is still valuable for structural analysis. mdpi.com
By analyzing the amide I and other vibrational bands in the FTIR and Raman spectra of this compound, researchers can gain insights into its secondary structure content (e.g., α-helix, β-sheet) and detect changes in conformation. mdpi.comresearchgate.net These techniques are especially useful for studying peptides in complex environments or when other methods are not suitable. mdpi.com
Advanced Vibrational Spectroscopy: Vibrational Circular Dichroism and Raman Optical Activity
Vibrational Optical Activity (VOA) techniques, specifically Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are advanced spectroscopic methods that extend the principles of CD and Raman spectroscopy to the vibrational transitions of chiral molecules like peptides. annualreviews.orgarkat-usa.orgresearchgate.netacs.orgresearchgate.net VOA spectra are highly sensitive to the stereochemical features and conformation of chiral molecules. arkat-usa.orgresearchgate.net
ROA measures the difference in the intensity of Raman scattered light that is left- and right-circularly polarized. annualreviews.orgarkat-usa.org ROA has sensitivities to secondary structure that parallel VCD and can provide additional insights into local configuration and side chains. acs.org
Both VCD and ROA offer a rich source of structural and stereo-specific information from the vibrational chromophores throughout the entire molecule. researchgate.netresearchgate.net They can provide a more distinctive conformational probe compared to electronic CD in some cases. researchgate.netresearchgate.net Advances in instrumentation and theoretical calculations have made VCD and ROA increasingly valuable tools for peptide structural analysis. annualreviews.orgresearchgate.net
Mass Spectrometry-Based Characterization of this compound Architecture
Mass Spectrometry (MS) is a fundamental tool in peptide characterization, providing crucial information about the peptide's molecular weight, amino acid sequence, and post-translational modifications. resolvemass.canih.govspringernature.comslu.senih.govresearchgate.net MS is often considered the gold standard for peptide characterization due to its speed, accuracy, and sensitivity. resolvemass.canih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used "soft" ionization technique for analyzing peptides and other biological macromolecules. springernature.comuab.edulibretexts.orgnih.goveuropeanpharmaceuticalreview.com ESI-MS transfers ions from a solution into the gas phase without causing significant fragmentation, making it ideal for determining the molecular weight of intact peptides. researchgate.netlibretexts.orgnih.gov
In ESI-MS, the peptide solution is sprayed through a charged capillary tip, creating highly charged droplets. nih.goveuropeanpharmaceuticalreview.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions. nih.gov ESI typically produces multiply charged ions for peptides, observed as a series of peaks in the mass spectrum, which allows for the determination of the molecular weight even for larger peptides using mass analyzers with a limited m/z range. researchgate.netnih.gov
ESI-MS is essential for verifying the molecular weight of synthesized or purified this compound. resolvemass.caresearchgate.netuab.edu The observed mass-to-charge (m/z) ratios of the multiply charged ions are used to calculate the molecular weight of the peptide. researchgate.netnih.gov The accuracy of ESI-MS for determining peptide molecular weight is typically very high. nih.gov
ESI-MS can be coupled with liquid chromatography (LC-ESI-MS) to separate a mixture of peptides before MS analysis. uab.edubiopharmaspec.comspectroscopyonline.com This hyphenated technique is particularly useful for analyzing complex samples and can provide information about peptide purity and the presence of impurities or by-products. resolvemass.cauab.edu
While ESI primarily provides the molecular ion information, tandem mass spectrometry (ESI-MS/MS) can be performed to fragment the peptide ions and obtain sequence information. researchgate.netuab.edunih.govbiopharmaspec.comthermofisher.com By analyzing the resulting fragment ions (b-ions and y-ions), the amino acid sequence of this compound can be determined or confirmed. uab.edunih.govthermofisher.com ESI-MS/MS is also valuable for identifying post-translational modifications on peptides. resolvemass.cabiopharmaspec.comthermofisher.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Mass Analysis
MALDI-TOF MS is a widely used technique for determining the molecular weight of peptides and proteins, including this compound. nih.gov This method involves embedding the peptide in a matrix material, which is then irradiated with a laser. The matrix absorbs the laser energy, causing desorption and ionization of the peptide molecules, which are then accelerated into a flight tube. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio (m/z), allowing for precise mass determination.
MALDI-TOF MS has been applied in studies involving this compound, particularly to analyze its forms resulting from proteolytic processing. For instance, MALDI-TOF MS was used to identify the cleavage site of Matrix Metalloproteinase-8 (MMP-8) on CXCL5 (ENA-78), confirming the generation of a truncated form, CXCL5 (8-78). nih.gov Analysis of CXCL5 processing by cysteine cathepsins has also utilized MALDI-TOF MS to identify resulting peptide fragments, such as CXCL5-(9-78). nih.govresearchgate.net These analyses provide direct evidence of the molecular masses of different forms of this compound present in a sample, which is essential for characterizing its primary structure and modifications.
Data from MALDI-TOF MS experiments can reveal the presence of intact this compound and its various processed or modified forms, providing a molecular weight fingerprint of the sample. For example, analysis of CXCL5 cleavage products by Cathepsin K using MALDI-TOF MS at acidic pH showed the generation of smaller CXCL5 fragments compared to neutral pH. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Peptide Sequence and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique for obtaining detailed structural information about peptides, including their amino acid sequence and the location of post-translational modifications. raybiotech.comumich.edu In MS/MS, a precursor ion (the peptide of interest) is selected and then fragmented in a collision cell. The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum. By interpreting the mass differences between the fragment ions (typically b-ions and y-ions resulting from peptide backbone cleavage), the amino acid sequence of the peptide can be deduced. raybiotech.com
MS/MS has been employed in the characterization of this compound, particularly in studies investigating its modifications. Annotated tandem mass spectrometry fragmentation spectra have been used to identify and confirm the presence of citrullinated arginine residues within ENA-78/CXCL5 peptides. nih.gov This is critical for understanding how post-translational modifications can alter the structure and function of this compound. Quantitative time-of-flight mass spectrometry (q-TOF/MS/MS) analysis was also used to identify an 8.360-Da protein as CXCL5/ENA78, highlighting the utility of high-resolution MS/MS for accurate identification. core.ac.uk
While specific comprehensive sequencing data for full-length this compound solely from MS/MS in the searched literature is limited, the application of this technique to characterize modified forms and proteolytic fragments underscores its importance in the detailed structural analysis of this chemokine.
Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique used to study the conformational dynamics and solvent accessibility of proteins and peptides in solution. genscript.commedchemexpress.comresearchgate.netumich.edu The method relies on the exchange of backbone amide hydrogens with deuterium from the solvent (D₂O). The rate of this exchange is influenced by the peptide's conformation, with residues involved in hydrogen bonds or buried within the protein structure exchanging more slowly than those that are exposed to the solvent or located in flexible regions. By measuring the mass increase of peptide fragments over time after exposure to D₂O, insights into the protein's dynamics and structural changes upon binding to ligands or in different environmental conditions can be obtained. genscript.comgenscript.commedchemexpress.comresearchgate.netumich.edu
While HDX-MS is a powerful tool for peptide conformational analysis, detailed research findings specifically applying HDX-MS to characterize the conformational dynamics of this compound (ENA-78/CXCL5) were not identified in the available search results. Although HDX-MS is a relevant technique for studying peptide conformation and dynamics, specific data for this compound using this method were not found within the scope of this search.
Diffraction and Scattering Methods for Supramolecular Assembly of this compound
Diffraction and scattering methods, such as X-ray Diffraction (XRD), Small-Angle X-ray Scattering (SAXS), and Small-Angle Neutron Scattering (SANS), provide valuable information about the three-dimensional structure and supramolecular assembly of peptides. nih.govthermofisher.comashpublications.orgnih.gov
X-ray Diffraction (XRD) for Crystalline and Assembled Structures
X-ray Diffraction (XRD) is primarily used to determine the atomic-resolution three-dimensional structure of molecules that can form ordered crystals. nih.govnih.gov When X-rays interact with the electron cloud of atoms in a crystal lattice, they are diffracted in a pattern that is unique to the arrangement of the atoms. Analysis of this diffraction pattern allows for the reconstruction of the electron density map and thus the determination of the molecular structure. XRD can also provide information about the arrangement of molecules in self-assembled structures if they exhibit sufficient order. nih.gov
While XRD is a standard technique for determining peptide structures in crystalline form or ordered assemblies, specific detailed research findings on the crystalline structure or supramolecular assembly of this compound (ENA-78/CXCL5) determined by XRD were not identified in the available search results.
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Solution Assemblies
Although SAXS and SANS are valuable for characterizing the solution behavior and assembly of peptides, specific detailed research findings on the supramolecular assembly or solution structure of this compound (ENA-78/CXCL5) determined by SAXS or SANS were not identified in the available search results.
High-Resolution Chromatographic and Electrophoretic Techniques for this compound Characterization
High-resolution chromatographic and electrophoretic techniques are essential for the separation, purification, and characterization of peptides, including this compound. These methods separate peptides based on different physicochemical properties such as size, charge, and hydrophobicity, and can be coupled with mass spectrometry for further analysis. biolegend.comgenscript.com
Chromatographic techniques like High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), are widely used for peptide purification and analysis of purity. biolegend.com RP-HPLC separates peptides based on their hydrophobicity. Analysis by RP-HPLC is commonly performed to assess the purity of recombinant this compound (ENA-78/CXCL5). biolegend.combpsbioscience.comraybiotech.com
Electrophoretic techniques, such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Tris-Tricine SDS-PAGE, separate proteins and peptides primarily based on their size. nih.gov These methods are often used to visualize this compound and its fragments and to estimate their molecular weights. SDS-PAGE has been used to analyze recombinant ENA-78/CXCL5, showing it migrates as an approximately 8-10 kDa protein. biolegend.combpsbioscience.com Tris-Tricine SDS-PAGE has been employed to separate this compound and its cleavage products before mass spectrometry analysis. nih.gov
While these techniques are routinely applied in the study of this compound for assessing purity and separating different forms, detailed quantitative data tables from specific chromatographic or electrophoretic runs focused solely on comprehensive characterization of this compound's various forms and modifications across different conditions were not extensively detailed in the provided search results beyond general purity assessments.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Separation and Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for peptide analysis, primarily used for assessing purity and separating components based on their hydrophobicity resolvemass.cabiosynth.com. In RP-HPLC, the stationary phase is hydrophobic, and the mobile phase is typically a mixture of water and an organic solvent, often acetonitrile, with a trifluoroacetic acid (TFA) additive . Peptides separate by partitioning between the mobile phase and the stationary phase, with more hydrophobic peptides retaining longer on the column farmaciajournal.com.
For this compound, RP-HPLC would provide a chromatogram showing peaks corresponding to the main peptide and any impurities or related substances. The area under each peak is proportional to the amount of that component, allowing for the quantitative assessment of this compound's purity resolvemass.cabiosynth.com. RP-HPLC is crucial for detecting impurities, including truncated sequences, deamidation products, and other by-products that may arise during synthesis or storage resolvemass.ca. Comparing the retention time and peak shape of this compound to a reference standard (if available) helps confirm its identity and assess batch-to-batch consistency resolvemass.ca.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for High-Resolution Analysis
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high-resolution separation power of UPLC with the sensitive and specific detection capabilities of mass spectrometry (MS) biosynth.comlcms.cz. UPLC, utilizing smaller particle size columns and higher flow rates and pressures compared to traditional HPLC, offers improved peak resolution, sensitivity, and speed of analysis waters.com. Coupling UPLC with MS provides a powerful tool for identifying and quantifying components separated by UPLC based on their mass-to-charge ratio (m/z) biosynth.comlcms.cz.
For this compound, UPLC-MS analysis is essential for high-resolution purity assessment and identity confirmation biosynth.com. The UPLC separation provides a detailed profile of the peptide sample, resolving closely eluting impurities that might not be separated by conventional HPLC biosynth.com. The online MS detection provides the molecular weight information for each eluting component resolvemass.caresolvemass.ca. High-resolution MS (HRMS) offers accurate mass measurements, which can be used to determine the elemental composition of this compound and its impurities, aiding in the identification of unknown species americanpharmaceuticalreview.comresearchgate.net.
Tandem MS (MS/MS) can be performed to fragment this compound and its variants, generating fragment ions that provide sequence information and help confirm the amino acid sequence and identify post-translational modifications resolvemass.cabiosynth.comresolvemass.cabiopharmaspec.com. This high-resolution analysis is critical for a comprehensive understanding of this compound's composition and potential modifications lcms.czamericanpharmaceuticalreview.com.
Ion Exchange Chromatography (IEX) for Charge-Based Separation
Ion Exchange Chromatography (IEX) separates molecules based on their net charge waters.comjackwestin.comalfa-chemistry.com. This technique is particularly useful for analyzing peptides, as their charge is influenced by the ionizable amino acid residues (acidic and basic) and the pH of the mobile phase waters.comalfa-chemistry.com. There are two main types: cation exchange, which uses a negatively charged stationary phase to retain positively charged molecules, and anion exchange, which uses a positively charged stationary phase to retain negatively charged molecules waters.comjackwestin.com.
For this compound, IEX provides an orthogonal separation mechanism to RP-HPLC, which separates based on hydrophobicity phenomenex.com. IEX is valuable for assessing charge heterogeneity, which can arise from modifications like deamidation, succinimide (B58015) formation, or variations in terminal amino acids phenomenex.comcreative-proteomics.combiopharmaspec.com. These modifications can alter the net charge of the peptide, leading to the separation of different charge variants creative-proteomics.combiopharmaspec.com.
By analyzing this compound using IEX, different peaks corresponding to species with varying net charges would be observed. Elution is typically achieved by increasing the ionic strength (e.g., salt concentration) or changing the pH of the mobile phase alfa-chemistry.comphenomenex.com. The resulting chromatogram provides a profile of the charge isoforms present in the sample, offering insights into the peptide's stability and potential degradation pathways related to charge changes biopharmaspec.com.
Size-Exclusion Chromatography (SEC) for Oligomerization and Aggregation
Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size in solution jackwestin.comsolveresearch.comlcms.cz. The stationary phase consists of porous particles, and molecules are separated based on their ability to enter these pores jackwestin.comsolveresearch.com. Larger molecules that are excluded from the pores elute first, while smaller molecules that can enter the pores have a longer retention time jackwestin.comsolveresearch.comresearchgate.net.
For this compound, SEC is a crucial technique for assessing its aggregation state and detecting the presence of higher-molecular-weight species, such as dimers, trimers, or larger aggregates biopharmaspec.comsolveresearch.comlcms.czresearchgate.net. Aggregation is a critical quality attribute for peptide therapeutics, as it can impact efficacy and immunogenicity. SEC is performed under native conditions, allowing the analysis of the peptide in its solution state without denaturation researchgate.netcytivalifesciences.com.
The SEC chromatogram of this compound would show a main peak corresponding to the monomeric form. Additional peaks eluting earlier than the main peak would indicate the presence of aggregates, while peaks eluting later could represent fragments or lower-molecular-weight impurities researchgate.net. Coupling SEC with detectors like Multi-Angle Light Scattering (MALS) provides absolute molecular weight determination of the eluting species, confirming their size and aggregation state independent of calibration standards solveresearch.comnih.gov.
Isoelectric Focusing (IEF) for Charge Heterogeneity Analysis
Isoelectric Focusing (IEF) is an electrophoretic technique that separates molecules based on their isoelectric point (pI), the pH at which a molecule has no net electric charge biopharmaspec.combiopharmaspec.comquality-assistance.com. In IEF, a pH gradient is established in a gel or capillary, and when an electric field is applied, molecules migrate through the gradient until they reach the pH that equals their pI creative-proteomics.comfrontiersin.org. At this point, their net charge is zero, and they stop migrating, focusing into sharp bands or peaks creative-proteomics.com.
For this compound, IEF, particularly in its capillary format (cIEF or imaged cIEF - icIEF), is a high-resolution method for analyzing charge heterogeneity creative-proteomics.comquality-assistance.comfrontiersin.org. Similar to IEX, IEF is sensitive to modifications that alter the peptide's charge, such as deamidation or changes in terminal residues creative-proteomics.combiopharmaspec.com. Different charge variants of this compound will focus at different pI values along the pH gradient, resulting in a profile of charge isoforms creative-proteomics.comquality-assistance.com.
icIEF offers advantages such as high sensitivity, fast analysis times, and the ability to quantify different charge variants biopharmaspec.com. The resulting electropherogram provides a visual representation of the charge distribution of this compound, with peaks corresponding to species with different pI values biopharmaspec.com. This information is vital for understanding the microheterogeneity of the peptide and monitoring changes in its charge profile due to manufacturing processes or storage conditions creative-proteomics.combiopharmaspec.com.
Molecular Mechanisms and Biological Roles of Peptide 78 in Model Systems
Receptor Binding and Ligand-Target Interactions of Peptide 78
ENA-78 (CXCL5) is a CXC chemokine that primarily signals through the CXCR2 receptor. prospecbio.commybiosource.comwikipedia.orgirvinesci.com It contains the conserved 'ELR' motif common to CXC chemokines that bind to CXCR1 and CXCR2 receptors. mybiosource.com Studies using 125I-labeled ENA-78 have shown high-affinity binding to human polymorphonuclear neutrophils (PMN), mediated by the IL-8 type B receptor, which is also known as CXCR2. nih.gov Human IL-8, GROalpha, and murine KC can compete with high affinity for 125I-ENA-78 binding to the human IL-8 type B receptor. nih.gov
GRP78-targeting peptides interact with Glucose-regulated protein 78 (GRP78), also known as HSPA5 or BiP. mdpi.com GRP78 is predominantly an endoplasmic reticulum resident protein, but it can translocate to the cell surface of cancer cells under stress conditions, making it a target for peptide-based therapies. acs.orgnih.govresearchgate.netresearchgate.netdaneshyari.com Peptides like Pep42 have been identified to bind specifically to GRP78 overexpressed on the surface of human cancer cells. acs.orgnih.gov Other peptides, such as WIFPWIQL and WDLAWMFRLPVG, selected through phage-binding assays, have demonstrated specific binding to GRP78. mdpi.com The binding of these peptides to GRP78 can be confirmed using techniques like surface plasmon resonance (Biacore system). researchgate.netdaneshyari.comnih.govaacrjournals.org
Intracellular Signaling Pathway Modulation by this compound
ENA-78 (CXCL5) binding to its receptor, CXCR2, can activate various intracellular signaling pathways. In endothelial cells, the CXCL5/CXCR2 axis can activate NF-κB and AKT signaling transduction, promoting angiogenesis. nih.gov In cancer cells, CXCL5 signaling through CXCR2 has been reported to activate AKT-, ERK-, and STAT-dependent pathways. atlasgeneticsoncology.org Specifically, in androgen-independent prostate cancer cells, CXCL5/ENA-78 can induce migration and epithelial-to-mesenchymal transition (EMT) through the Raf/MEK/ERK pathway, leading to the upregulation of early growth response-1 (Egr-1) and Snail. nih.gov Blocking ERK1/2 by siRNA suppressed CXCL5/ENA-78-induced Egr-1 enhancement, cell migration, and proliferation. nih.gov In liver cancer, CXCL5 can activate ERK1/2, p38 MAPK, and PI3K-AKT pathways to promote cell migration and invasion. tandfonline.com CXCL5 signaling can also trigger the JNK pathway in the immature brain, contributing to neuroinflammation and blood-brain barrier damage. springermedizin.de
GRP78-targeting peptides can modulate intracellular pathways, particularly those related to the unfolded protein response (UPR) and apoptosis, when GRP78 is located on the cell surface. mdpi.complos.org Peptides that bind to GRP78 have been shown to modulate the UPR and induce apoptosis in cancer cells. plos.org For instance, a peptide derived from the cochaperone Bag-1 that binds to GRP78 was shown to inhibit GRP78 refolding activity and induce CHOP-mediated apoptosis. plos.orgfrontiersin.org
Membrane Interaction and Permeabilization Mechanisms (e.g., for MSI-78)
MSI-78 (Pexiganan) is a highly cationic antimicrobial peptide whose potency and selectivity are linked to its interaction with and disruption of bacterial cell membranes. nih.govnih.govacs.org Studies using model membranes have investigated its mechanism of action. nih.govnih.govacs.org While the electrostatic interaction between cationic peptides and anionic lipids in bacterial membranes is considered key for bacterial selectivity, high concentrations of anionic lipids can sometimes inhibit membrane disruption by MSI-78. nih.govnih.govacs.org Paramagnetic quenching studies suggest that MSI-78 is in a surface-associated, inactive mode in anionic micelles but a more active, deeply buried mode in zwitterionic micelles. nih.govnih.govacs.org Membrane fragmentation with MSI-78 has been observed in mixed vesicles containing both anionic and zwitterionic lipids, but not in vesicles composed solely of one lipid type, indicating a mechanism that depends on lipid composition. nih.govnih.govacs.org MSI-78 is known to disrupt cell membranes through the formation of toroidal pores. iiitd.edu.in
Functional Consequences of this compound Activity in In Vitro and In Vivo Models
The activities of these peptides have been investigated in various cell culture and animal models to understand their functional consequences.
Investigations in Cell Culture Systems (e.g., THP-1 cells for ENA-78, cancer cell lines for GRP78-targeting peptides)
ENA-78 (CXCL5) is a chemoattractant for neutrophils and monocytes. mybiosource.comwikipedia.orgmedchemexpress.comnih.gov Studies in cell culture systems, such as THP-1 human acute monocytic leukemia cells, have demonstrated the chemotactic effect of ENA-78. medchemexpress.comuscnk.comcloud-clone.com The optimum chemotaxis of ENA-78 on THP-1 cells has been observed at specific concentrations. medchemexpress.comuscnk.comcloud-clone.com
GRP78-targeting peptides have been studied extensively in various cancer cell lines due to the overexpression of GRP78 on the surface of these cells. acs.orgnih.govresearchgate.netdaneshyari.compnas.org Peptides like Pep42 have been shown to specifically target and internalize into human cancer cell lines in a GRP78-dependent manner. acs.orgnih.gov This internalization can occur via clathrin-mediated endocytosis, with the peptides subsequently colocalizing within the lysosomal compartment. acs.orgnih.gov GRP78-targeting peptides have been utilized as carriers for cytotoxic drugs to specifically target cancer cell lines in vitro, enhancing the efficacy of chemotherapy. acs.orgnih.govresearchgate.netnih.gov They can also induce apoptosis in GRP78-overexpressing tumor cells. mdpi.comnih.gov Studies in prostate cancer cell lines (e.g., DU145) have shown GRP78-dependent cell uptake of targeting peptides. researchgate.net
Data Table: Chemotactic Effect of ENA-78 on THP-1 Cells
| Peptide | Cell Line | Effect | Optimum Concentration | Reference |
| ENA-78 | THP-1 | Chemotaxis | 1 ug/ml | medchemexpress.comuscnk.com |
| ENA-78 | THP-1 | Chemotaxis | 1 ng/ml | cloud-clone.com |
Note: There is a discrepancy in the reported optimum concentration for ENA-78 chemotaxis on THP-1 cells (1 ug/ml vs 1 ng/ml) across different sources.
Analysis in Non-Human Animal Models (e.g., rat adjuvant-induced arthritis for ENA-78, xenograft models for GRP78-targeting peptides)
In the rat adjuvant-induced arthritis (AIA) model, which is used to study rheumatoid arthritis, the development of arthritis is associated with increased production of ENA-78/CXCL5 in the sera and joints of rats. atlasgeneticsoncology.orgnih.govnih.govumich.edu ENA-78-like protein levels increase as AIA develops and correlate with the progression of joint inflammation. nih.gov Administration of anti-human ENA-78 before the onset of the disease modified the severity of AIA, supporting a role for ENA-78 in the progression and maintenance of this condition. atlasgeneticsoncology.orgnih.govnih.gov
GRP78-targeting peptides have been evaluated in xenograft models to assess their in vivo efficacy, particularly in the context of cancer therapy. mdpi.comacs.orgnih.govresearchgate.netnih.govaacrjournals.orgplos.orgfrontiersin.orgpnas.orgaacrjournals.orggoogle.com Pep42-conjugated quantum dots have shown the ability to selectively enrich in tumor tissue in a xenograft mouse model. acs.orgnih.gov GRP78-binding peptides have been successfully used in vivo models of prostate and breast cancer for the delivery of cell death-inducing peptides, suppressing tumor growth. mdpi.complos.orgfrontiersin.org Peptide-conjugated liposomes containing doxorubicin (B1662922) have demonstrated potential tumor reduction efficacy in xenograft models. researchgate.net GRP78-targeting peptide conjugated liposomes have been shown to specifically deliver liposomes to tumors in nude mice bearing cancer xenografts and can enhance the tumor growth inhibitory activity of radiation therapy. aacrjournals.org Antibodies targeting GRP78 have also shown the ability to delay tumor growth in mouse xenograft models of glioblastoma and non-small cell lung cancer. aacrjournals.org
Data Table: Functional Consequences in Animal Models
| Peptide/Targeting Agent | Animal Model | Observed Effect | Reference |
| ENA-78/CXCL5 | Rat adjuvant-induced arthritis | Increased levels in serum and joints, correlation with inflammation progression | atlasgeneticsoncology.orgnih.govnih.gov |
| Anti-ENA-78 antibody | Rat adjuvant-induced arthritis | Modified disease severity when administered before onset | atlasgeneticsoncology.orgnih.govnih.gov |
| Pep42-conjugated agents | Xenograft mouse model | Selective enrichment in tumor tissue | acs.orgnih.gov |
| GRP78-binding peptides | Prostate/Breast cancer xenografts | Suppression of tumor growth, induction of apoptosis | mdpi.complos.orgfrontiersin.org |
| GRP78-targeting peptides + Liposomal Doxorubicin | Cancer xenografts | Specific delivery to tumors, enhanced tumor growth inhibition (with radiation) | researchgate.netaacrjournals.org |
| Anti-GRP78 antibody | Glioblastoma/NSCLC xenografts | Delayed tumor growth | aacrjournals.org |
Structure Activity Relationship Sar and Engineering of Peptide 78
Elucidation of Amino Acid Contributions to Peptide 78 Bioactivity
The contribution of specific amino acid residues to the bioactivity of peptides referred to as "this compound" has been investigated in several instances. For Epithelial-Derived Neutrophil-Activating this compound (ENA-78), also known as CXCL5, the presence of the Glu-Leu-Arg (ELR) motif preceding the characteristic CXC sequence is crucial for its potent angiogenic and neutrophil chemotactic properties, distinguishing it from angiostatic CXC chemokines that lack this motif. medchemexpress.commybiosource.comcellgs.com N-terminal truncations of ENA-78 have been shown to influence its potency. Naturally occurring variants such as ENA-78(8–78) and ENA-78(9–78), which are shorter by several N-terminal amino acids compared to the full-length 78 amino acid form, exhibit increased chemotactic activity for neutrophil granulocytes in vitro and induce higher neutrophil influx in vivo compared to CXCL5(1–78). mybiosource.combiolegend.com This suggests that the N-terminal residues play a modulatory role in ENA-78's interaction with its receptor, CXCR2. medchemexpress.comcellgs.combiolegend.comirvinesci.com
In the context of an intermediate filament-derived peptide referred to as "this compound-12-3K" (DIF-P3K), the amino acid composition, particularly the presence of positively charged amino acids like lysine (B10760008) or arginine, contributes to its function, including cell penetration. google.com The replacement of amino acids in the C-terminal region of a native "this compound" sequence (DIF-P) with lysine residues was explored to understand their role in cell entry and potential therapeutic effects. google.com
Studies on a pentadecapeptide from Rac1 protein, also designated as "this compound" within that study, revealed that the location of the RGLKTVF motif within the peptide sequence is critical for its inhibitory activity on NADPH oxidase activation. chemicalbook.com Maximal inhibition was observed when this motif was exposed at the carboxyl-terminal end of the peptide. chemicalbook.com
For a cis-4-fluoroproline-containing peptide referred to as "this compound," the incorporation of cis-4-fluoroproline influences its conformation, which in turn affects its binding affinity to the cholecystokinin-2 receptor (CCK-2R). biolegend.com This highlights the significant contribution of specific, even non-canonical, amino acids to the bioactivity of "this compound" variants.
Correlation of Conformational Features with Functional Profiles
The conformational features of peptides referred to as "this compound" are closely linked to their functional profiles. For the cis-4-fluoroproline-containing this compound, favoring a cis-amide conformation adjacent to the fluoroproline residue better replicates the compact, hairpin-like structure thought to be the key binding motif for CCK-2R, leading to higher binding affinity compared to the trans-4-fluoroproline-containing counterpart. biolegend.com This demonstrates how specific conformational constraints imposed by amino acid modifications can enhance target interaction.
While not a standalone "this compound," the linker region of calmodulin, designated as "this compound-86" in one study, undergoes significant conformational changes upon binding to calcium and magnesium ions. researchgate.net These conformational shifts are directly related to calmodulin's function in mediating calcium signaling pathways.
For peptides designed as enzyme inhibitors or protein-protein interaction modulators, achieving a specific conformation is often a key design principle. Studies on stapled peptides, where "this compound" might represent a specific construct, aim to stabilize desired secondary structures like alpha-helices to improve target binding and functional potency. cellgs.comciteab.com The ability of these constrained peptides to adopt and maintain a specific shape is directly correlated with their ability to interact effectively with their intended biological targets.
Design Strategies for Modulating this compound Specificity and Potency
Various design strategies have been employed to modulate the specificity and potency of peptides referred to as "this compound" or to create functional analogs and variants.
Rational Design Approaches for this compound Analogs
Rational design involves using existing knowledge of a peptide's structure, its target, and the interaction interface to design modified versions with improved properties. For ENA-78 (CXCL5), understanding its interaction with CXCR2 and the role of the ELR motif and N-terminal residues has informed research into truncated forms with altered potency. mybiosource.combiolegend.com
In the context of peptides targeting protein-protein interactions, rational design has been used to identify key residues or motifs essential for binding, which then serve as starting points for designing peptide analogs with enhanced affinity or specificity. citeab.comnih.gov For the Rac1 fragment "this compound," rational analysis of overlapping peptides helped identify a functional domain and understand how its presentation affects inhibitory activity. chemicalbook.com Similarly, for the intermediate filament-derived this compound-12-3K, rational modifications, such as the replacement of residues with lysines, were made to enhance properties like cell penetration. google.com
Chemical Modifications for Functional Enhancement (e.g., cyclization)
Chemical modifications are frequently applied to peptides to enhance their functional properties, including stability, bioavailability, and target binding. Cyclization is a common strategy used to constrain peptide conformation, increase resistance to proteolytic degradation, and improve cell permeability. cellgs.comwikipedia.org Studies have explored the cyclization of peptides, where "this compound" might represent a linear precursor or a cyclized product, to stabilize desired alpha-helical structures or achieve other beneficial conformational constraints. cellgs.comciteab.com Methods for achieving peptide cyclization, such as native chemical ligation or disulfide crosslinking, have been applied to peptides, including those potentially referred to as "this compound" in specific experimental contexts.
Other chemical modifications, such as the incorporation of non-canonical amino acids like cis-4-fluoroproline, as seen with this compound in the CCK-2R study, are used to fine-tune conformational features and enhance biological activity. biolegend.com Fusion of targeting peptides (like the WIFPWIQL motif in BMTP78) with functional moieties (like the proapoptotic D(KLAKLAK)2) represents another chemical strategy to create multi-functional "this compound" variants with enhanced targeting and therapeutic effects.
Advanced Computational and Bioinformatic Methodologies in Peptide 78 Research
In Silico Prediction and Design of Peptide 78 Analogs
In silico prediction and design play a crucial role in the development of peptide analogs with improved properties. This involves using computational methods to predict the characteristics and potential activity of modified peptide sequences before experimental synthesis. The goal is to identify promising candidates for further investigation, saving time and resources.
Advanced methodologies, including the use of deep-generative models like generative adversarial networks and variational autoencoders, are being integrated into peptide development pipelines to facilitate the de novo design of therapeutic peptides oup.com. This approach aims towards autonomous peptide-based drug discovery systems oup.com. Traditional protein engineering strategies are also analyzed and compared with these generative approaches oup.com.
Computational tools and artificial intelligence (AI) have spurred the development of advanced methodologies and databases for exploring complex macromolecules like peptides oup.comresearchgate.net. AI offers a transformative approach by leveraging computational power, data analysis, and machine learning algorithms to analyze vast amounts of data nih.gov. This allows for the identification of peptides with optimal therapeutic properties acs.org.
In silico design workflows often involve steps such as protein backbone generation, sequence design, and computational filtering diva-portal.org. Tools like AlphaFold2 (AF2) enable protein structure prediction with atomic accuracy, even for peptide-protein complexes, which is crucial for computational filtering diva-portal.org. Generative AI has led to new computational methods for backbone generation and sequence design diva-portal.org. Methods like EvoBind, RFdiffusion, and ProteinMPNN are being evaluated and compared for their ability to design de novo peptide binders diva-portal.org. For instance, EvoBind uses a directed evolution approach in silico, involving mutation, prediction, and evaluation steps to design potential peptide binders diva-portal.org. ProteinMPNN utilizes a message passing neural network to optimize designed sequences for binding affinity diva-portal.org.
The integration of machine learning with in silico analysis significantly enhances the drug discovery process, improving prediction accuracy and efficiency compared to conventional screening methods mdpi.com. Sequence-based design and structure-based design are two major approaches, with sequence-based design focusing on optimizing physicochemical properties, stability, toxicity, immunogenicity, and antibody specificity nih.gov. A plethora of in silico tools have been developed for sequence-based design of novel peptides with various therapeutic properties nih.gov.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions of this compound
Molecular docking and molecular dynamics simulations (MDS) are essential computational techniques for studying the interactions between peptides and their target receptors, providing insights into binding modes, affinities, and stability acs.orgresearchgate.net.
Molecular docking predicts the preferred orientation and binding affinity of a peptide (ligand) within the binding site of a target protein (receptor) acs.orgresearchgate.net. It is a structure-based method that helps delineate the structure-activity relationship of peptides acs.org. The process involves predicting the molecular orientation of the ligand within the receptor and calculating their complementarity interaction using a scoring function acs.org. While efficient for virtual screening, traditional docking can be limited by rigid sampling of conformations acs.org.
MDS overcomes the rigid sampling limitations of docking by simulating the behavior of biomolecules in full atomic detail over time acs.org. This technique can refine thousands of possible ligands obtained from docking, helping to discard false positives acs.org. MDS is particularly powerful for complex systems like peptide-protein interactions, solving equations of motion for every particle using force field equations acs.org. MDS can evaluate binding stability, conformational behavior, and interaction modes pensoft.net. For example, MDS has been used to analyze the interactions between compounds and receptors, assessing binding stability and interaction modes pensoft.net. Analysis of MDS trajectories can provide valuable data on parameters like RMSD, RMSF, and hydrogen bonds, verifying docking results researchgate.net.
Combining molecular docking and MDS is a widely used approach to predict the binding modes, affinities, and stability of protein-ligand systems researchgate.net. This integrated approach is valuable in modern drug discovery researchgate.net. Computational peptide models can be evaluated for their interaction with target proteins using docking and dynamics simulations nih.gov. For instance, a computational peptide model was investigated for its ability to induce cancer cell apoptosis by docking to GRP78, a 78-kDa glucose-regulated protein nih.gov. Molecular dynamics simulations were used to energy minimize designed peptides and investigate their binding affinities via molecular docking researchgate.net.
Challenges exist in scoring predicted protein-peptide complexes from docking, and MD-based scoring protocols are being tested to identify high-accuracy models mdpi.com. These protocols can involve reconstructing all-atom structures from coarse-grained docking models and scoring based on receptor-ligand interaction energy estimated from short MD simulations mdpi.com. Different force fields, such as CHARMM and AMBER, are used in these simulations mdpi.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish quantitative correlations between the chemical structure of molecules and their biological activity or properties researchgate.netresearchgate.net. In the context of peptides, QSAR models aim to predict the activity of peptides based on their structural descriptors.
QSAR is widely applied in drug design and material science researchgate.net. For peptides, QSAR models can be developed using various machine learning approaches and chemical descriptors researchgate.net. These models can predict biological activity, such as the inhibitory potential of peptides researchgate.net. For example, QSAR models have been established for predicting the antioxidant activity of tripeptides, identifying critical amino acid features that determine activity acs.org. Studies have used QSAR modeling based on a set of molecules to predict biological activity, with models showing acceptable correlation coefficients researchgate.net.
Developing machine learning methods to predict peptide-protein binding affinity is an important application of QSAR in proteomics researchgate.net. Diverse linear and nonlinear machine learning algorithms are applied in QSAR to generate predictive models for ligand binding to a biological receptor researchgate.net. QSAR equations predict a molecular property from molecular descriptors, which serve as input data for machine learning algorithms like linear regression, partial least squares, artificial neural networks, or support vector machines researchgate.net.
Software tools specifically designed for QSAR analysis play a crucial role in predictive modeling for peptide research parssilico.com. These tools employ statistical and machine learning methods to predict the activity of different compounds, aiding in the identification and screening of potential drug candidates parssilico.com. They generate predictive models based on molecular and biological data of known activity, helping researchers understand the properties crucial for specific biological activity parssilico.com.
Recent advancements include the incorporation of primary structure information into QSAR models using amino acid contact-energy descriptors and inductive and conventional QSAR descriptors, which can significantly increase predictive ability ubc.ca. Merged models combining data from different peptide libraries have also been constructed, demonstrating the potential to build predictive models on peptides with diverse primary structures ubc.ca.
Application of Machine Learning and Artificial Intelligence in this compound Discovery
Machine learning (ML) and artificial intelligence (AI) are transforming peptide discovery by enabling the analysis of large datasets, prediction of molecular properties, and acceleration of the identification of peptides with desired characteristics oup.comnih.govacs.org.
ML and AI techniques are being integrated into peptide-based drug discovery systems oup.com. This includes the use of classifier methods and predictive systems oup.com. AI algorithms have been successfully employed to analyze protein structures, identify key binding sites, and predict peptide sequences that can disrupt targeted protein-protein interactions nih.gov. By integrating structural information with ML models, researchers have designed peptides with enhanced binding affinity and specificity nih.gov.
Specific applications of ML and AI in peptide research include the development of predictive models for various therapeutic applications, such as anti-inflammatory, anticancer, and cell-penetrating peptides oup.com. AI models trained on large datasets of antimicrobial peptides have accelerated the identification of candidates with antimicrobial activity nih.gov. Deep learning models, such as AMPs-Net, have demonstrated superior performance in predicting antimicrobial potential nih.gov.
Bioinformatics for Sequence Analysis and Functional Motif Identification
Bioinformatics provides a suite of tools and methodologies for analyzing peptide sequences, identifying functional motifs, and understanding the biological roles of peptides omicstutorials.comsathyabama.ac.in.
Sequence analysis is a fundamental aspect of bioinformatics that involves subjecting a peptide sequence to various analytical methods to understand its features, function, structure, or evolution omicstutorials.comsathyabama.ac.in. This includes comparing sequences to find similarity, identifying intrinsic features like active sites and post-translational modification sites, and revealing evolutionary relationships sathyabama.ac.in.
Tools and techniques used in peptide sequence analysis include sequence alignment, which arranges sequences to identify regions of similarity sathyabama.ac.in. Algorithms like Clustal Omega and MUSCLE are used for multiple sequence alignment to identify conserved regions and infer evolutionary relationships omicstutorials.com. Searching against biological databases, such as UniProt, is crucial for identifying homologous sequences and gaining insights into potential function based on known proteins omicstutorials.com. UniProt provides detailed annotations on protein function, structure, modifications, and interactions omicstutorials.com.
Functional motif identification involves finding recurring patterns within peptide sequences that are associated with specific biological functions nih.gov. These motifs can be short, conserved patterns of amino acids nih.gov. Motif discovery plays a vital role in understanding gene expression regulation and identifying protein binding sites nih.gov. Various algorithms, including consensus and probabilistic approaches, are used for motif discovery nih.gov.
Bioinformatics tools enable the prediction of biochemical properties and functional domains based on sequence analysis omicstutorials.com. They serve as a crucial step in applications like drug discovery and genetic research omicstutorials.com. Unified platforms integrating multiple bioinformatics tools are being developed to provide user-friendly environments for sequence analysis and other functionalities mdpi.com.
Protein-Peptide Interaction Network Analysis involving this compound
Peptide-protein interactions play crucial roles in various cellular processes, making their precise elucidation essential for the development of peptide-based therapeutics oup.com. Computational methodologies have emerged as valuable tools for unleashing the potential of peptides as innovative agents by studying these interactions oup.com.
In silico methods for analyzing peptide-protein interactions include homology modeling, molecular dynamics, protein docking, and PPI targeting frontiersin.org. Molecular docking and dynamics simulations are used to study the binding modes and affinities of peptides to their protein targets acs.orgresearchgate.net.
Analyzing protein-peptide interaction networks can help identify key interactions involved in specific biological pathways or disease states mdpi.com. For instance, aberrant PPIs are linked to various diseases, including cancer, where oncogenic PPIs are involved in tumor formation and proliferation mdpi.com. Peptide-based inhibitors are being developed to disrupt these specific PPI interfaces mdpi.com.
Computational methods have been developed to predict protein-protein or protein-peptide interactions oup.com. Examples include InterPep2, PIPER-FlexPepDock (PFPD), and CABS-dock oup.com. AlphaFold-Multimer, an extension of AlphaFold2, has shown improved performance in protein-peptide complex modeling and interaction prediction oup.com. Machine learning methods can also play a significant role in predicting PPIs, often showing improved performance compared to conventional approaches frontiersin.org. These methods can operate based on comparative patterns between interfacial and non-interfacial protein residues frontiersin.org.
Predicting peptide-binding amino acid residue regions computationally is useful for improving the efficiency of experimental methods researchgate.net. Machine learning methods, such as SVM+OPTICS, have been applied to predict these regions with robust results researchgate.net.
The study of protein-peptide interaction networks involving this compound would utilize these computational and bioinformatic approaches to understand its binding partners, the nature of its interactions, and its potential roles within cellular pathways.
Future Research Trajectories and Unexplored Avenues for Peptide 78
Integration of Multi-Omics Data for Holistic Understanding
The integration of multi-omics data represents a significant future trajectory for understanding the complex roles of ENA-78 (CXCL5) in biological systems and disease pathogenesis. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, metabolomics, and other omic layers, offer a holistic view of biological processes that single-omics studies cannot provide.
Current research highlights the increasing use of multi-omics integration in various fields, such as understanding tuberculosis and cardiovascular diseases. researchgate.netgenecards.org For instance, a research platform known as GENE-FORECAST employs a multi-omics systems biology approach to characterize health and disease, and this platform has investigated the relationship between lipid levels and gene expression, noting the involvement of ENA-78 (CXCL5) in immune responses and atherosclerosis. genecards.org
Integrating multi-omics data could provide deeper insights into how genetic variations in the CXCL5 gene influence ENA-78 protein expression, post-translational modifications, interactions with its receptor CXCR2, and downstream signaling pathways. This comprehensive view can help elucidate the precise mechanisms by which ENA-78 contributes to inflammatory diseases, such as arthritis, acute coronary syndromes, and other conditions where its involvement has been noted. citeab.comguidetopharmacology.orgnih.govwikipedia.orgguidetopharmacology.org Furthermore, integrating multi-omics data with findings from murine models can enhance the understanding of complex interactions underlying disease pathogenesis. The application of techniques like Multi-Omics Factor Analysis, as seen in studies exploring biomarkers in Type 1 Diabetes, demonstrates the potential of this approach to identify molecular signatures associated with peptide-related biological processes.
Future research should aim to generate multi-omics datasets from relevant biological samples (e.g., tissue, blood, or specific cell types) under conditions where ENA-78 plays a role. Subsequent integrated analysis can reveal novel pathways, biomarkers, and potential therapeutic targets related to ENA-78 activity. This could involve correlating CXCL5 gene expression levels with ENA-78 protein abundance, identifying interacting proteins or metabolites influenced by ENA-78 signaling, and linking these molecular profiles to clinical phenotypes.
Advancements in High-Throughput Screening and Directed Evolution for Peptide 78
Advancements in high-throughput screening (HTS) and directed evolution hold significant promise for developing novel modulators targeting ENA-78 (CXCL5) or its receptor CXCR2. Given ENA-78's implication in various inflammatory conditions, it represents a potential therapeutic target. nih.govguidetopharmacology.org
HTS allows for the rapid screening of large libraries of small molecules or peptides to identify compounds that can modulate the activity of a target protein. This could involve screening for inhibitors of ENA-78 production or release, antagonists of CXCR2, or molecules that interfere with ENA-78-CXCR2 interaction. HTS is a standard technique in drug discovery and has been applied in various contexts, including optimizing cell culture processes for protein production and identifying molecules that modulate protein function. Applying HTS to ENA-78-related targets could accelerate the identification of lead compounds for therapeutic development.
Directed evolution is a powerful technique for engineering proteins or peptides with desired properties, such as enhanced binding affinity, specificity, or stability. This approach mimics natural selection in a laboratory setting. Directed evolution has been successfully used to develop broadly crossreactive antibodies and peptides with improved pharmacokinetic profiles. guidetopharmacology.org While direct application to ENA-78 is not explicitly detailed in the provided search results, directed evolution could be employed to:
Generate therapeutic antibodies or antibody fragments that neutralize ENA-78 or block its interaction with CXCR2 with high affinity and specificity.
Develop engineered peptides that act as agonists or antagonists of CXCR2 with improved pharmacological properties.
Create peptides that can interfere with ENA-78's function or its interaction with other molecules.
Phage display, a common method in directed evolution of peptides, has been used to identify peptides that target specific tissues or modify biodistribution, which could be relevant for delivering therapeutics that modulate ENA-78 activity to specific sites of inflammation. The development of next-generation therapeutics against multiple pathological factors using directed evolution highlights its potential for addressing complex inflammatory pathways involving chemokines like ENA-78. guidetopharmacology.org
Future research should focus on establishing robust HTS assays for identifying modulators of ENA-78 and CXCR2 activity and applying directed evolution techniques to engineer therapeutic peptides or antibodies with optimized properties for targeting this pathway.
Development of Novel Analytical Probes for this compound Dynamics
Understanding the dynamic behavior of ENA-78 (CXCL5), including its conformational changes, interactions with binding partners, and spatial and temporal distribution, is crucial for a complete understanding of its function. The development of novel analytical probes is essential for these studies.
Techniques such as Molecular Dynamics (MD) simulation are valuable tools for analyzing the molecular motions and conformational states of peptides and proteins. MD simulations have been applied to study the dynamics of specific peptide regions within larger proteins, demonstrating their utility in understanding protein flexibility and interactions. Applying MD simulations to ENA-78 can provide insights into its structural dynamics, how it interacts with CXCR2 at the molecular level, and how potential therapeutic modulators might affect its conformation.
Hydrogen/Deuterium (B1214612) exchange coupled with mass spectrometry (H/D exchange MS) is another powerful technique used to probe protein dynamics and identify regions undergoing conformational changes or involved in interactions. Studies using H/D exchange have revealed dynamic regions within proteins, indicating its potential for mapping the dynamic landscape of ENA-78.
Furthermore, analytical probes are employed to study peptide and protein self-assembly and aggregation, including fluorescent probes and techniques like turbidity measurements. While ENA-78 is a chemokine and not primarily known for aggregation in the context of amyloid formation, understanding its potential to interact with other molecules or form complexes in different biological environments may require similar analytical approaches and probes.
Future research should focus on developing novel probes specifically tailored for studying ENA-78 dynamics in relevant biological contexts. This could include:
Developing fluorescently labeled antibodies or ligands that bind specifically to different conformational states of ENA-78 or CXCR2, allowing for real-time imaging of their distribution and interaction in live cells or tissues.
Creating biosensors that can detect ENA-78 binding or signaling events with high sensitivity and spatiotemporal resolution.
Adapting advanced mass spectrometry techniques to capture transient interactions and post-translational modifications of ENA-78 that influence its dynamics and function.
Developing imaging probes for detecting inflammatory molecules like ENA-78 in specific tissues, such as in the context of neuroinflammation, which could have diagnostic or monitoring applications.
These novel analytical probes will enable researchers to gain a deeper understanding of ENA-78's dynamic behavior, its interactions within complex biological networks, and how these dynamics are altered in disease states, paving the way for more targeted therapeutic interventions.
Q & A
Basic Research Questions
Q. How can researchers reliably identify and characterize Peptide 78 in complex biological samples?
- Methodological Answer : Use matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry with fuzzy logic-controlled laser fluence to optimize signal intensity and resolution, as demonstrated in automated peptide analysis workflows . For phosphorylation site identification, employ immunoprecipitation with anti-phosphotyrosine antibodies followed by immobilized metal affinity chromatography (IMAC) enrichment and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Validate findings using replicate biological samples to ensure reproducibility.
Q. What experimental strategies are recommended to investigate the structure-function relationship of this compound?
- Methodological Answer : Combine site-directed mutagenesis with functional assays (e.g., neutrophil chemotaxis or calcium flux assays) to map critical residues, as shown in studies of homologous peptides like ENA-78 . Use circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) to analyze secondary structures. For dynamic phosphorylation profiling, apply isobaric tags for relative and absolute quantitation (iTRAQ) to track temporal modifications across residues .
Q. How should researchers address batch-to-batch variability in synthetic this compound for in vitro studies?
- Methodological Answer : Request peptide content analysis (via amino acid analysis or quantitative NMR) and high-performance liquid chromatography (HPLC) purity validation for each batch. For sensitive assays (e.g., cell-based studies), specify thresholds for trifluoroacetic acid (TFA) removal (<1%) and solubility testing under physiological conditions . Normalize peptide concentrations using mass spectrometry-based quantification to minimize variability in dose-response experiments .
Advanced Research Questions
Q. What computational and experimental approaches are suitable for identifying dynamic phosphorylation modules involving this compound in signaling networks?
- Methodological Answer : Integrate time-resolved phosphoproteomics data (e.g., iTRAQ-labeled LC-MS/MS datasets) with self-organizing maps (SOMs) to cluster residues with similar temporal phosphorylation profiles. This approach has been used to define dynamic modules in EGFR signaling, identifying cohorts of tyrosine phosphorylation sites that correlate with specific cellular responses . Validate modules using kinase inhibition assays or CRISPR-Cas9 knockout models targeting upstream regulators.
Q. How can researchers resolve contradictions in reported interaction partners of this compound across studies?
- Methodological Answer : Apply orthogonal validation methods, such as cross-linking mass spectrometry (XL-MS) or surface plasmon resonance (SPR), to confirm binding affinities. Use hierarchical clustering of normalized enrichment ratios (log2-transformed) from affinity purification-MS datasets to distinguish high-confidence interactors from background noise . Reanalyze raw data with updated search algorithms (e.g., MaxQuant) to account for variable post-translational modifications .
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in high-throughput screens?
- Methodological Answer : Implement mixed-effects models to account for technical and biological variability, particularly in multi-batch experiments. Use z-score normalization to compare responses across assays, as described in high-content screening workflows . For non-linear dose-response relationships, apply four-parameter logistic (4PL) regression with bootstrapping to estimate EC50 values and confidence intervals.
Q. How should researchers design preclinical studies to evaluate this compound in therapeutic contexts (e.g., cancer vaccines)?
- Methodological Answer : Follow phase II clinical trial frameworks, such as double-blind, controlled studies with predefined efficacy thresholds (e.g., 1-year progression-free survival rates). Use adjuvant systems like GM-CSF and Montanide to enhance immune responses, as demonstrated in peptide vaccine trials . Power studies using sample size calculations based on historical control data (e.g., 78 patients for 80% statistical power to detect a 20% improvement in outcomes) .
Data Reproducibility and Reporting
Q. What metadata and quality controls are essential for publishing this compound-related research?
- Methodological Answer : Include raw mass spectrometry files (in mzML format), annotated spectra for phosphorylation sites, and detailed peptide synthesis protocols (e.g., solid-phase synthesis resins, cleavage conditions). Adhere to Beilstein Journal guidelines by providing experimental replicates in supplementary materials and citing original methods for known compounds . For bioassays, report intra- and inter-assay coefficients of variation (CVs) to establish reproducibility .
Q. How can researchers optimize FAIR (Findable, Accessible, Interoperable, Reusable) data practices for this compound datasets?
- Methodological Answer : Deposit datasets in repositories like PRIDE or PeptideAtlas with unique digital object identifiers (DOIs). Use controlled vocabularies (e.g., PSI-MOD for post-translational modifications) and provide custom Python/R scripts for data filtering and visualization, as exemplified in phosphorylation site analysis workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
